molecular formula C88H64Br4O8Rh2 B2459672 Tetrakis[(S)-[(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) CAS No. 1345974-63-1

Tetrakis[(S)-[(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II)

Cat. No.: B2459672
CAS No.: 1345974-63-1
M. Wt: 1774.899
InChI Key: AUKMNKVXIVVWIG-MSZWWGBCSA-J
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Description

Tetrakis[(S)-[(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) is a complex organometallic compound. This compound features a cyclopropane ring substituted with a bromophenyl group and two diphenyl groups, coordinated with a rhodium ion. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis[(S)-[(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor in the presence of a catalyst.

    Substitution with Bromophenyl and Diphenyl Groups: The bromophenyl and diphenyl groups are introduced through a series of substitution reactions. These reactions often require the use of strong bases or acids to facilitate the substitution.

    Coordination with Rhodium: The final step involves the coordination of the synthesized cyclopropane derivative with a rhodium salt. This coordination is typically achieved through a ligand exchange reaction, where the rhodium ion replaces a less stable ligand on the cyclopropane derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tetrakis[(S)-[(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Tetrakis[(S)-[(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.

    Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Tetrakis[(S)-[(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) involves its interaction with molecular targets such as DNA and proteins. The rhodium ion can coordinate with nucleophilic sites on these biomolecules, leading to the formation of stable complexes. These interactions can disrupt the normal function of the biomolecules, resulting in cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(4-Chlorophenyl)-2,2-diphenylcyclopropane-1-carboxylate;rhodium(2+)
  • (1S)-1-(4-Fluorophenyl)-2,2-diphenylcyclopropane-1-carboxylate;rhodium(2+)
  • (1S)-1-(4-Methylphenyl)-2,2-diphenylcyclopropane-1-carboxylate;rhodium(2+)

Uniqueness

The uniqueness of Tetrakis[(S)-[(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) lies in its bromophenyl substitution, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropane-1-carboxylate;rhodium(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C22H17BrO2.2Rh/c4*23-19-13-11-18(12-14-19)22(20(24)25)15-21(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17;;/h4*1-14H,15H2,(H,24,25);;/q;;;;2*+2/p-4/t4*22-;;/m1111../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKMNKVXIVVWIG-MSZWWGBCSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=C(C=C2)Br)C(=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.C1C(C1(C2=CC=C(C=C2)Br)C(=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.C1C(C1(C2=CC=C(C=C2)Br)C(=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.C1C(C1(C2=CC=C(C=C2)Br)C(=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Rh+2].[Rh+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)Br)C(=O)[O-].C1[C@@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)Br)C(=O)[O-].C1[C@@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)Br)C(=O)[O-].C1[C@@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)Br)C(=O)[O-].[Rh+2].[Rh+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C88H64Br4O8Rh2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1774.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345974-63-1
Record name Tetrakis[(S)-(+)-[(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II)
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